molecular formula C10H13ClN2O4S2 B2723890 N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide CAS No. 2097929-26-3

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide

Cat. No.: B2723890
CAS No.: 2097929-26-3
M. Wt: 324.79
InChI Key: FUUVSKZFZHEXQQ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide is an organosulfur compound with the molecular formula C10H13ClN2O4S2. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethene-1-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the ethene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

Uniqueness

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a chlorobenzene and an ethene sulfonamide group.

Properties

IUPAC Name

3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S2/c1-2-18(14,15)12-6-7-13-19(16,17)10-5-3-4-9(11)8-10/h2-5,8,12-13H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVSKZFZHEXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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